1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol
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Overview
Description
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is a chemical compound that features a pyridine ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol typically involves the reaction of 3-bromo-5-chloropyridine with an appropriate amine and alcohol. One common method is to react 3-bromo-5-chloropyridine with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in halogen bonding, which can enhance the binding affinity to target proteins. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects[4][4].
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound also features a pyridine ring with bromine and chlorine substitutions but has a pyrazole ring instead of a propanol group.
5-Bromo-2-chloropyridine: A simpler compound with only bromine and chlorine substitutions on the pyridine ring.
Uniqueness
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is unique due to the presence of both a hydroxyl group and an amino group attached to the pyridine ring.
Properties
IUPAC Name |
1-[(3-bromo-5-chloropyridin-2-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(13)3-11-8-7(9)2-6(10)4-12-8/h2,4-5,13H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISMGQPPHBAWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=N1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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